molecular formula C16H19N5OS B2408006 N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide CAS No. 1424593-65-6

N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2408006
CAS RN: 1424593-65-6
M. Wt: 329.42
InChI Key: XFINVZLYSRFJHE-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a small molecule drug that has shown promising results in the treatment of autoimmune disorders. It belongs to the class of Janus kinase (JAK) inhibitors and works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors.

Mechanism of Action

N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By inhibiting JAK enzymes, N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects
N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of JAK enzymes, the reduction of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. In addition, N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been shown to reduce the activity of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one of the limitations of using N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide, including:
1. Further exploration of its potential use in the treatment of other autoimmune disorders, such as multiple sclerosis and lupus.
2. Investigation of its potential use in combination with other drugs for the treatment of autoimmune disorders.
3. Study of the long-term safety and efficacy of N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide in patients with autoimmune disorders.
4. Development of new JAK inhibitors with improved specificity and reduced toxicity.
5. Investigation of the role of JAK enzymes in other disease processes, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-aminopyrimidine with 2-bromo-1-cyanopropane, followed by the reaction of the resulting product with 2-bromo-5-chloromethylthiazole. The final step involves the reaction of the intermediate product with 2-amino-5-methylthiazole-4-carboxamide to form N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide.

Scientific Research Applications

N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has shown significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-3-6-16(11-17,7-4-2)21-14(22)12-10-20-15(23-12)13-18-8-5-9-19-13/h5,8-10H,3-4,6-7H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFINVZLYSRFJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=CN=C(S1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-propylbutyl)-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide

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